molecular formula C7H15NO2 B7910852 (R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid

(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid

Cat. No.: B7910852
M. Wt: 145.20 g/mol
InChI Key: MVGZPYGHSNPXQQ-RXMQYKEDSA-N
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Description

(R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a 3,3-dimethylbutanoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. One common method involves the reaction of 3,3-dimethylbutanoic acid with an appropriate amine source under controlled conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic processes and the use of specific reagents to ensure high yield and purity. The production process is optimized to minimize by-products and ensure cost-effectiveness.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is converted to an amine oxide.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol.

  • Substitution: Substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents.

Major Products Formed:

  • Oxidation: Aminomethyl derivatives and amine oxides.

  • Reduction: Alcohols and corresponding amine derivatives.

  • Substitution: A variety of substituted aminomethyl compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its application, such as in pharmaceuticals or industrial processes.

Comparison with Similar Compounds

  • 2-Aminomethyl-1-propanol: A closely related compound with similar functional groups.

  • 3,3-Dimethylbutanoic acid: The parent acid without the aminomethyl group.

  • Aminomethyl derivatives: Various other compounds containing the aminomethyl group in different chemical environments.

Uniqueness: (R)-2-(Aminomethyl)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of both the aminomethyl group and the 3,3-dimethylbutanoic acid moiety. This combination of features makes it particularly useful in certain applications where precise molecular interactions are required.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-(aminomethyl)-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)5(4-8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGZPYGHSNPXQQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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